molecular formula C21H22N4O4 B13397189 1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

Cat. No.: B13397189
M. Wt: 394.4 g/mol
InChI Key: HXQAVOYIIRSEQW-UHFFFAOYSA-N
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Description

1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles to form the imidazo[1,2-a]pyridine core . This reaction is often catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a piperidine carboxylic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

1-[[7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H22N4O4/c1-14-6-11-24-18(13-23-9-7-16(8-10-23)21(26)27)20(22-19(24)12-14)15-2-4-17(5-3-15)25(28)29/h2-6,11-12,16H,7-10,13H2,1H3,(H,26,27)

InChI Key

HXQAVOYIIRSEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CN3CCC(CC3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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